molecular formula C25H23N3O2 B1684219 Piperazine, 1-(9-acridinylcarbonyl)-4-(3-methoxyphenyl)- CAS No. 1214741-69-1

Piperazine, 1-(9-acridinylcarbonyl)-4-(3-methoxyphenyl)-

Cat. No. B1684219
M. Wt: 397.5 g/mol
InChI Key: YTECZQLINBWBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AEZS-112, also known as ZEN012, is an orally active small mol. anti-cancer drug which inhibits the polymn. of tubulin at low micromolar concns. AEZS 112 dose-dependently increased non-vital hypodiploid cells and the cytotoxic effect was least pronounced in G2 phase of the cell cycle, indicating cell death during mitosis, as detd. by FACS anal. AEZS 112 showed anti-tumor activity in human ovarian and endometrial cancer cell lines at low micromolar concns., which could not be abrogated by caspase inhibition and is therefore a good candidate for in vivo studies in these tumors.

properties

CAS RN

1214741-69-1

Product Name

Piperazine, 1-(9-acridinylcarbonyl)-4-(3-methoxyphenyl)-

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3

InChI Key

YTECZQLINBWBIQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZEN012;  ZEN 012;  ZEN-012;  AEZS112;  AEZS 112;  AEZS-112.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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